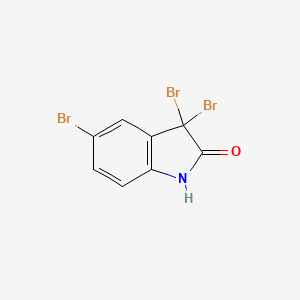
3,3,5-tribromo-indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-tribromo-indolin-2-one is a halogenated derivative of oxindole, a compound that features an indole ring system with a ketone group at the 2-position. The presence of three bromine atoms at the 3, 3, and 5 positions significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-tribromo-indolin-2-one typically involves the bromination of oxindole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-tribromo-indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium methoxide in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
3,3,5-tribromo-indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,5-tribromo-indolin-2-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate biological pathways, leading to its observed effects in antiviral and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromooxindole: A single bromine atom at the 3-position.
5-Bromooxindole: A single bromine atom at the 5-position.
3,5-Dibromooxindole: Two bromine atoms at the 3 and 5 positions.
Uniqueness
3,3,5-tribromo-indolin-2-one is unique due to the presence of three bromine atoms, which significantly enhances its reactivity and potential biological activities compared to its mono- and dibrominated counterparts .
Eigenschaften
Molekularformel |
C8H4Br3NO |
|---|---|
Molekulargewicht |
369.83 g/mol |
IUPAC-Name |
3,3,5-tribromo-1H-indol-2-one |
InChI |
InChI=1S/C8H4Br3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
InChI-Schlüssel |
GYEQXGUOBJKTSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















